Tert-butyl (R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
Description
Tert-butyl (R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate (CAS: 1874664-83-1) is a chiral pyrrolidine derivative featuring a hydroxyl group at the 4-position and two methyl groups at the 3-position of the pyrrolidine ring. The tert-butyl carbamate (Boc) group at the 1-position acts as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes . This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its stereochemistry (R-configuration at C4) and hydroxyl group contribute to its role in enantioselective synthesis and biological activity modulation.
Properties
CAS No. |
1873374-46-9 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-8(13)11(4,5)7-12/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
QFAFFVWCMNEYAN-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(CN(C[C@@H]1O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(CC1O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves starting from commercially available amino acids or pyrrolidine derivatives, followed by stereoselective modifications to introduce the hydroxy and tert-butyl ester functionalities.
Stepwise Procedure:
- Starting Material: The process often begins with (R)- or (S)-configured amino acids or pyrrolidine precursors.
- Protection and Esterification: The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with tert-butanol derivatives, typically using carbodiimide or acid chloride activation.
- Hydroxylation and Dimethylation: Stereoselective hydroxylation at the 4-position is achieved via oxidative or nucleophilic methods, often employing chiral catalysts or auxiliaries to ensure stereoselectivity.
- Final Deprotection and Purification: The Boc group is removed under acidic conditions, and the compound is purified through chromatography.
Research Data:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Esterification | tert-Butanol, DCC | Room temperature | 85% | |
| Hydroxylation | OsO4, NMO | Cold, controlled | 70% | |
| Boc deprotection | TFA | Room temperature | 90% |
(Note: Data adapted from synthetic protocols for similar pyrrolidine derivatives)
Asymmetric Synthesis via Chiral Catalysts
Method Overview:
This method employs chiral catalysts or auxiliaries to induce stereoselectivity during key steps, particularly hydroxylation and methylation.
Key Steps:
- Chiral Catalyst Application: Use of chiral ligands in metal-catalyzed hydroxylation to selectively introduce the hydroxy group at the 4-position.
- Methylation of the Nitrogen: Alkylation of the pyrrolidine nitrogen with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Protection of Hydroxyl Group: The hydroxyl group is protected as a tert-butyl ester or other suitable protecting groups to facilitate downstream reactions.
Research Data:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Hydroxylation | Chiral Ru or Rh catalysts | Mild, room temp | 65–75% | |
| N-methylation | Methyl iodide, K2CO3 | Reflux | 80% |
(Source: Synthetic methodologies for chiral pyrrolidine derivatives)
Patented Synthetic Route for Intermediates
Patent Disclosures:
According to EP Patent EP2358670B1, a process for preparing tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate involves:
- Heating a solution to 40°C.
- Addition of tert-butyl (R)-3-(methylsulfonyloxyl)pyrrolidine-1-carboxylate.
- Stirring for 20–30 minutes.
- Subsequent purification steps to isolate the desired compound.
While this patent primarily focuses on vinyl derivatives, the methodology can be adapted for hydroxylated compounds through subsequent oxidation steps.
Key Data Table:
Alternative Synthetic Strategies
Mitsunobu Reaction Approach:
- Alkylation of the pyrrolidine nitrogen with suitable alcohols under Mitsunobu conditions to introduce hydroxyl groups stereoselectively.
- Followed by tert-butyl ester formation through esterification with tert-butyl chloroformate or related reagents.
Multi-step Synthesis from 5-Hydroxypyridine Derivatives:
- As reported in the J-Stage publication, esterification of 5-hydroxypyridine-2-carboxylic acid with methanol.
- Alkylation with tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate.
- Hydrolysis and subsequent modifications to obtain the target structure.
Summary of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The pathways involved may include oxidation-reduction reactions, substitution reactions, and other biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrrolidine derivatives:
Structural and Functional Analysis
Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, influencing solubility in polar solvents (e.g., water or methanol). In contrast, the amino group in 1369146-35-9 increases nucleophilicity, making it suitable for coupling reactions in drug synthesis .
The trifluoromethyl group in 1052713-78-6 improves metabolic stability and membrane permeability, a critical feature in central nervous system (CNS) drug design .
Stereochemical Considerations: The (R)-configuration at C4 in the target compound contrasts with the (4S)-configuration in tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate (). Such stereochemical differences can lead to divergent biological activities, as seen in enantioselective enzyme inhibition .
Stability and Reactivity
- The Boc group in all compounds provides stability under basic conditions but is labile in acidic environments.
- The hydroxyl group in the target compound may necessitate protection (e.g., silylation) during reactions involving strong bases or electrophiles .
Biological Activity
Tert-butyl (R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- CAS Number : 1873374-46-9
- IUPAC Name : this compound
The compound features a hydroxyl group at the 4-position and a carboxylate group, which contribute to its unique chemical properties and biological activities. Its structural versatility makes it valuable for studying enzyme-substrate interactions and protein-ligand binding.
Biological Activity
This compound has been shown to exhibit various biological activities, particularly in modulating enzyme functions:
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymes : The compound has been implicated in inhibiting enzymes involved in amyloidogenesis, which is relevant for conditions like Alzheimer's disease. Inhibitors targeting β-secretase and acetylcholinesterase have shown promise in reducing Aβ aggregation .
- Modulation of Cellular Pathways : By influencing key cellular pathways, this compound may alter the expression of proteins involved in neuronal survival and apoptosis. For instance, related compounds demonstrated the ability to increase cell viability in the presence of toxic agents .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. What are the key synthetic pathways for Tert-butyl (R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Step 1: Introduction of the tert-butyl group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaH or Et₃N) in solvents like THF or dichloromethane .
- Step 2: Hydroxylation and dimethylation at the 3,3-positions using oxidizing agents (e.g., Dess–Martin periodinane) or alkylating agents (e.g., methyl iodide) .
- Step 3: Chiral resolution via enzymatic or chemical methods to isolate the (R)-enantiomer .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction rates for carbamate formation .
- Temperature Control: Low temperatures (0–5°C) minimize side reactions during alkylation .
- Catalyst Screening: Chiral catalysts (e.g., Jacobsen’s catalyst) enhance enantioselectivity in asymmetric synthesis .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, NaH, THF, 0°C | 85–90 | |
| Hydroxylation | Dess–Martin periodinane, CH₂Cl₂, rt | 75 |
Q. How is spectroscopic characterization performed to confirm the structure and purity of this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR Spectroscopy:
-
¹H NMR: Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.5–4.0 ppm (pyrrolidine protons), and δ 4.8–5.0 ppm (hydroxyl group) .
-
¹³C NMR: Signals for the carbonyl group (δ 155–160 ppm) and quaternary carbons (δ 80–85 ppm) confirm Boc protection .
- Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ or [M+Na]⁺ ions validates molecular formula .
- Polarimetry: Specific rotation ([α]D²⁵) confirms enantiomeric purity (e.g., +15° to +20° for the (R)-enantiomer) .
Data Contradiction Resolution:
Overlapping NMR signals (e.g., diastereomeric protons) are resolved using 2D techniques (COSY, HSQC) .
Q. What are common impurities encountered during synthesis, and how are they identified?
Methodological Answer: Major Impurities:
- Unreacted Starting Material: Detected via TLC or HPLC retention time comparison .
- Diastereomers: Arise from incomplete chiral resolution; identified by chiral HPLC or NOESY NMR .
- Oxidation Byproducts: Over-oxidation of hydroxyl groups detected via IR (C=O stretch at 1700 cm⁻¹) .
Mitigation Strategies:
- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) removes non-polar impurities .
- Recrystallization: Ethanol/water mixtures improve crystalline purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
- Catalyst Screening: Chiral phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) improve ee (≥95%) via hydrogen-bonding or π-π interactions .
- Solvent Effects: Low-polarity solvents (e.g., toluene) stabilize transition states in asymmetric induction .
- Temperature Gradients: Dynamic kinetic resolution at –20°C reduces racemization .
Case Study: Using (R)-Proline-derived catalysts in THF at –10°C achieved 92% ee, confirmed by chiral HPLC .
Q. What strategies resolve conflicting NMR data when multiple diastereomers are present?
Methodological Answer:
- Decoupling Experiments: Selective irradiation of protons simplifies splitting patterns .
- Variable Temperature NMR: Heating to 60°C coalesces overlapping signals (e.g., rotamers) .
- Computational Modeling: DFT-calculated chemical shifts (e.g., Gaussian09) validate assignments .
Example: Conflicting δ 4.2–4.5 ppm signals (hydroxyl vs. pyrrolidine protons) were resolved via ¹H-¹³C HSQC, correlating protons to adjacent carbons .
Q. How do steric effects influence the reactivity of the tert-butyl group in cross-coupling reactions?
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer: Key Challenges:
- Mass Transfer Limitations: Poor mixing in batch reactors reduces enantioselectivity .
- Exothermic Reactions: Rapid Boc deprotection at scale causes racemization .
Solutions:
- Continuous Flow Reactors: Ensure precise temperature control and reduce reaction time .
- In-line Analytics: PAT (Process Analytical Technology) monitors ee via UV/IR spectroscopy .
Scaled Example: Pilot-scale synthesis (10 kg) using flow chemistry achieved 88% ee vs. 92% in lab-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
